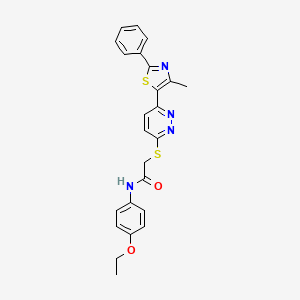

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that have garnered interest for their potential pharmacological activities. Synthesis and analysis of similar compounds, particularly those incorporating elements like thiazol, pyridazin, and acetamide groups, have been reported in the literature. These studies often aim to explore the antibacterial, anticancer, and various other biological activities of such compounds.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazines and acetamide derivatives typically involves multi-step chemical reactions starting from basic precursors like cyano-pyridazine-thiones or chloroacetamides. For example, Al-Kamali et al. (2014) described synthesizing novel thieno[2,3-c]pyridazines using ethyl chloroacetate and sodium ethoxide, followed by various treatments to yield compounds with potential antibacterial activities (Al-Kamali et al., 2014).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed through techniques like NMR, IR spectroscopy, and sometimes X-ray crystallography. These analyses help in verifying the presence of desired functional groups and the overall architecture of the compound. For instance, MahyavanshiJyotindra et al. (2011) employed NMR and IR spectroscopy among other methods to elucidate the structure of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (MahyavanshiJyotindra et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives have been studied for their potential anticancer activities. For instance, a study on 5-methyl-4-phenyl thiazole derivatives, closely related to the compound , demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Properties

Compounds structurally similar to N-(4-ethoxyphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been evaluated for their antimicrobial properties. For instance, novel thiazoles synthesized from pyrazole-acetamide demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Enzyme Inhibition and Molecular Docking

These compounds have also been explored for enzyme inhibition and molecular docking studies. A study showed that N-substituted 5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, similar in structure, were effective in inhibiting enzymes like carbonic anhydrase and cholinesterases, as well as in molecular docking studies (Virk et al., 2018).

Analgesic Activities

The compound's analogs have also been evaluated for their potential as analgesic agents. Research on novel thiazole derivatives, incorporating pyrazole moiety, has shown promising analgesic activities in preclinical studies (Saravanan et al., 2011).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-3-30-19-11-9-18(10-12-19)26-21(29)15-31-22-14-13-20(27-28-22)23-16(2)25-24(32-23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAPQSXEFANFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)